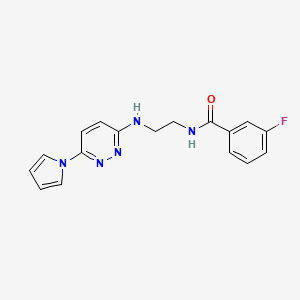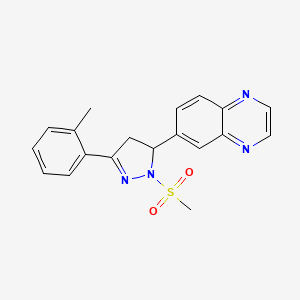
6-(1-(甲磺酰基)-3-(邻甲苯基)-4,5-二氢-1H-吡唑-5-基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring
科学研究应用
6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the pyrazole ring through a series of condensation and cyclization reactions. The methylsulfonyl and o-tolyl groups are then added via sulfonation and Friedel-Crafts alkylation, respectively. Reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to ensure scalability and cost-effectiveness .
化学反应分析
Types of Reactions
6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the quinoxaline core produces dihydroquinoxaline derivatives .
作用机制
The mechanism of action of 6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
相似化合物的比较
Similar Compounds
6-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline: Similar structure but with a p-tolyl group instead of an o-tolyl group.
6-(1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
The uniqueness of 6-(1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may confer distinct steric and electronic properties compared to its p-tolyl and m-tolyl analogs .
属性
IUPAC Name |
6-[5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-5-3-4-6-15(13)17-12-19(23(22-17)26(2,24)25)14-7-8-16-18(11-14)21-10-9-20-16/h3-11,19H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHUHOWXZEDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
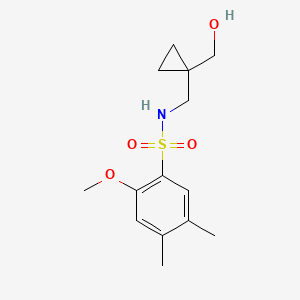
![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)
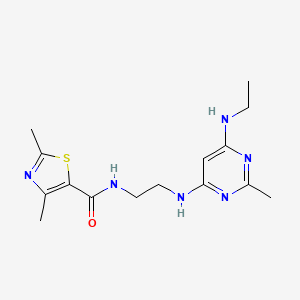
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)
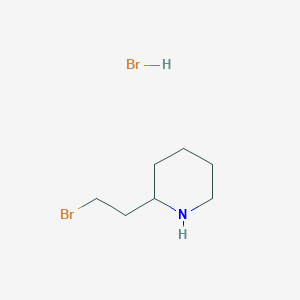
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2501302.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B2501304.png)
![N-methyl-N-({4-methyl-4H-thieno[3,2-b]pyrrol-5-yl}methyl)prop-2-enamide](/img/structure/B2501305.png)
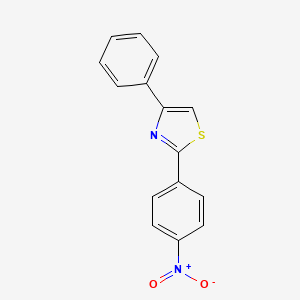
![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2501307.png)
![(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2501308.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)
